molecular formula C22H25F2N3O4 B6079004 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide

2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide

Katalognummer B6079004
Molekulargewicht: 433.4 g/mol
InChI-Schlüssel: BKTCVDIZYRSPEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide, also known as DF-MOG, is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective agonist of the metabotropic glutamate receptor 4 (mGluR4), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmission in the brain.

Wirkmechanismus

2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide acts as a selective agonist of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release, particularly glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition leads to a decrease in neuronal excitability and a reduction in the release of other neurotransmitters, such as dopamine and serotonin. The net effect of mGluR4 activation is a decrease in neuronal activity, which has been shown to have neuroprotective effects in various pathological conditions.
Biochemical and Physiological Effects:
2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity. 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), and decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). These effects suggest that 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide has anti-inflammatory and neuroprotective effects in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide is its selectivity for mGluR4, which allows for the specific activation of this receptor without affecting other receptors in the brain. This selectivity makes 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide a valuable tool for studying the role of mGluR4 in various physiological and pathological conditions. However, one of the limitations of 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide has a relatively short half-life, which can limit its effectiveness in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide. One direction is to study the effects of 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide on synaptic plasticity and learning and memory. Another direction is to investigate the potential therapeutic effects of 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. In addition, future research could focus on developing more potent and selective mGluR4 agonists that have better pharmacokinetic properties and are more effective in vivo.

Synthesemethoden

2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,3-difluorobenzylamine with 3,5-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-piperazinone and acetic anhydride to form the final product, 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide has been extensively used in scientific research to study the role of mGluR4 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide has been used to study the role of mGluR4 in pain modulation, addiction, and anxiety.

Eigenschaften

IUPAC Name

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O4/c1-30-16-8-14(9-17(10-16)31-2)12-26-20(28)11-19-22(29)25-6-7-27(19)13-15-4-3-5-18(23)21(15)24/h3-5,8-10,19H,6-7,11-13H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTCVDIZYRSPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.